Cas no 1869897-71-1 (Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate)

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate is a specialized organic compound featuring a thiazole core functionalized with an ethoxycarbonyl group and a pent-4-yn-2-ylamino substituent. This structure confers versatility in synthetic applications, particularly in the development of heterocyclic frameworks and pharmacologically active intermediates. The presence of the alkyne moiety offers potential for further functionalization via click chemistry or cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for researchers exploring novel thiazole derivatives. The compound is typically characterized by NMR and HPLC for purity verification.
Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate structure
1869897-71-1 structure
Product name:Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
CAS No:1869897-71-1
MF:C11H14N2O2S
Molecular Weight:238.306061267853
CID:5916037
PubChem ID:155593700

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-1449700
    • 1869897-71-1
    • ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
    • Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
    • インチ: 1S/C11H14N2O2S/c1-4-6-8(3)12-11-13-9(7-16-11)10(14)15-5-2/h1,7-8H,5-6H2,2-3H3,(H,12,13)
    • InChIKey: CDXUDSAUBYCKQJ-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1NC(C)CC#C

計算された属性

  • 精确分子量: 238.07759887g/mol
  • 同位素质量: 238.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 287
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 79.5Ų

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1449700-500mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
500mg
$877.0 2023-09-29
Enamine
EN300-1449700-50mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
50mg
$768.0 2023-09-29
Enamine
EN300-1449700-1.0g
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
1g
$0.0 2023-06-06
Enamine
EN300-1449700-2500mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
2500mg
$1791.0 2023-09-29
Enamine
EN300-1449700-100mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
100mg
$804.0 2023-09-29
Enamine
EN300-1449700-1000mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
1000mg
$914.0 2023-09-29
Enamine
EN300-1449700-5000mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
5000mg
$2650.0 2023-09-29
Enamine
EN300-1449700-10000mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
10000mg
$3929.0 2023-09-29
Enamine
EN300-1449700-250mg
ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate
1869897-71-1
250mg
$840.0 2023-09-29

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate 関連文献

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylateに関する追加情報

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1869897-71-1): A Comprehensive Overview

Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate, identified by its CAS number 1869897-71-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a thiazole core and an amino-pentynyl substituent, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The thiazole ring is a well-known pharmacophore found in numerous bioactive compounds, while the pentynyl group introduces unique reactivity and binding properties. This combination makes Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate a promising candidate for further investigation.

The structural features of Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate contribute to its versatile chemical behavior. The thiazole ring, characterized by its sulfur and nitrogen atoms, is known to exhibit significant biological activity. It is a key component in many therapeutic agents, including antibiotics and antifungals. The presence of the amino group further enhances the compound's potential as a bioactive molecule by allowing for hydrogen bonding interactions with biological targets. Additionally, the pentynyl group, with its triple bond functionality, can participate in various chemical reactions, including cycloadditions and cross-coupling reactions, which are widely used in synthetic organic chemistry.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in drug development. Thiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate represents a novel derivative that combines the favorable properties of thiazole with the unique reactivity of the pentynyl group. This combination has opened up new avenues for designing molecules with enhanced pharmacological properties.

In vitro studies have begun to explore the potential of Ethyl 2-[(pent-4-yn-2-yl)amino]-1,3-thiazole-4-carboxylate as an active ingredient in various therapeutic contexts. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The thiazole core is known to interact with biological targets such as proteases and kinases, while the amino-pentynyl moiety can modulate these interactions further. These findings are particularly intriguing given the growing interest in developing anti-inflammatory agents that target multiple pathways simultaneously.

The synthesis of Ethyl 2-[(pent-4-ylnl)amino]-1,3-thiazole-oarboxyrate involves a series of well-established organic reactions. The construction of the thiazole ring typically requires condensation reactions between thioamides and α-haloketones or α-haloaldehydes. The introduction of the amino-pentynyl group can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies highlight the compound's accessibility and make it a valuable scaffold for further derivatization.

One of the most exciting aspects of Ethyl 2-[(*pent_4_yn_2_yla*)amino]-1,3-thiazone-oarboxyrate is its potential for structural diversification. By modifying various functional groups within its framework, chemists can generate a library of derivatives with tailored biological activities. For instance, replacing the ethoxy group at the carboxylic acid position with other leaving groups could lead to new pharmacological entities with improved solubility or metabolic stability. Similarly, altering the pentynyl group to include different substituents could fine-tune interactions with biological targets.

The growing body of evidence supporting the use of heterocyclic compounds in drug development underscores the importance of Ethyl 2-[(*pent_4_yn_2_yla*)amino]-1,3thiazone-oarboxyrate as a research tool. Its unique structural features offer a rich ground for exploration, and ongoing studies are expected to uncover new applications in medicine and biotechnology. As our understanding of its properties continues to expand, this compound is poised to play a significant role in future therapeutic strategies.

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